molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride

Katalognummer: B2392709
CAS-Nummer: 1266690-58-7
Molekulargewicht: 295.22
InChI-Schlüssel: MADKQONHKTUXRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 1-[3-(4-Fluorophenyl)propyl]piperazine Dihydrochloride

Chemical Classification and Structural Significance

This compound belongs to the broader class of substituted piperazine derivatives, which are characterized by their six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 4 positions. The compound exhibits a molecular formula of C13H21Cl2FN2 with a molecular weight of 295.22 grams per mole, distinguishing it from its free base form, which possesses the formula C13H19FN2 and a molecular weight of 222.30 grams per mole. The dihydrochloride salt formation significantly enhances the compound's water solubility characteristics, a critical factor for various research applications and analytical procedures.

The structural architecture of this compound demonstrates a sophisticated molecular design incorporating multiple functional elements. The piperazine core serves as the central scaffold, providing a stable six-membered ring system with two nitrogen atoms that can participate in hydrogen bonding interactions. Attached to one of these nitrogen atoms is a three-carbon propyl chain that serves as a molecular linker, connecting the piperazine ring to a para-fluorinated phenyl group. This specific substitution pattern creates a compound with unique electronic and steric properties that distinguish it from other piperazine derivatives.

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[3-(4-fluorophenyl)propyl]piperazine, reflecting the precise connectivity between the piperazine nitrogen, the propyl chain, and the fluorinated aromatic ring. The compound's Simplified Molecular-Input Line-Entry System notation, C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl, provides a concise representation of its molecular connectivity, clearly delineating the relationship between the heterocyclic core and the fluorophenyl substituent.

Table 1: Fundamental Chemical Properties of this compound
Property Value Reference
Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22 g/mol
Free Base Formula C13H19FN2
Free Base Weight 222.30 g/mol
Chemical Abstracts Service Number 1266690-58-7
International Chemical Identifier Key MADKQONHKTUXRX-UHFFFAOYSA-N

The structural significance of this compound extends beyond its individual components to encompass the synergistic effects of combining a piperazine scaffold with a fluorinated aromatic system. Piperazine derivatives have been extensively investigated for their diverse pharmacological properties, including activities in antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic therapeutic areas. The incorporation of the fluorinated phenyl group introduces additional electronic effects that can modulate the compound's interactions with biological targets and influence its overall molecular behavior.

Historical Development of Piperazine Derivatives

The historical trajectory of piperazine derivatives represents one of the most successful examples of systematic drug discovery and development in modern pharmaceutical chemistry. The piperazine scaffold was first recognized for its therapeutic potential in the early 1950s, when piperazine compounds were introduced as anthelmintic agents for treating parasitic infections. The initial discovery of piperazine's antiparasitic properties in 1953 marked the beginning of extensive research into this heterocyclic system's potential applications across multiple therapeutic domains.

Piperazines derive their name from their structural similarity to piperidine, which is found in piperine, a compound present in black pepper plants of the genus Piper. However, it is important to note that despite this nomenclatural connection, piperazines are not naturally derived from pepper plants but are entirely synthetic compounds developed through chemical synthesis. The addition of the "az" infix to the name reflects the presence of an additional nitrogen atom compared to the piperidine structure, highlighting the unique chemical properties that this modification confers.

The synthetic origins of piperazine compounds trace back to their formation through the ammoniation of 1,2-dichloroethane or ethanolamine, primarily as a byproduct during ethylene diamine production. This industrial synthesis pathway led to the availability of piperazine compounds for systematic pharmaceutical investigation, ultimately revealing their remarkable versatility as scaffolds for drug development. The compound can also be synthesized through alternative routes, including the reduction of pyrazine with sodium in ethanol, demonstrating the multiple synthetic approaches available for accessing this important heterocyclic system.

The pharmaceutical industry's interest in piperazine derivatives has been driven by several key advantages these compounds offer in drug design. The piperazine ring contains two primary nitrogen atoms that significantly improve the pharmacokinetic features of drug candidates due to their appropriate acid dissociation constant values. These nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing a crucial role in bioavailability enhancement. The balance between pharmacodynamic and pharmacokinetic profiles represents a critical factor in designing and developing new therapeutic agents, making the piperazine template an exceptionally useful molecular subunit in rational drug design approaches.

Many piperazine derivatives have achieved commercial success as pharmaceutical agents, with prominent examples including sildenafil (commonly known as Viagra), ciprofloxacin, and ziprasidone. These successful drug examples demonstrate the broad therapeutic potential of piperazine-containing compounds and have encouraged continued research into novel derivatives with enhanced properties and selectivity profiles.

Table 2: Historical Milestones in Piperazine Development
Year Development Significance Reference
1944 First synthesis of benzylpiperazine Initial pharmaceutical exploration
1953 Introduction as anthelmintic agent First therapeutic application
1970s Investigation as antidepressant Expanded therapeutic scope
1980s Recognition of diverse activities Systematic drug discovery
Present Continued scaffold optimization Modern drug development

Role of Fluorine Substituents in Aromatic Systems

The incorporation of fluorine atoms into aromatic systems represents a fundamental strategy in modern medicinal chemistry for modulating molecular properties and enhancing drug-like characteristics. Fluorine substitution in aromatic compounds introduces unique electronic effects that can significantly influence molecular behavior, receptor binding affinity, and overall pharmacological properties. The strategic placement of fluorine atoms, as exemplified in the para-position of the phenyl ring in this compound, demonstrates the sophisticated approach taken in contemporary pharmaceutical design.

Fluorine's exceptional electronegativity, measuring 4.0 on the Pauling scale, creates distinctive electronic perturbations within aromatic systems that extend beyond simple steric considerations. When fluorine atoms are substituted onto benzene rings, they contribute additional pi-bonding and antibonding orbitals that culminate in what researchers have termed "fluoromaticity". This concept describes the enhanced aromatic character that can result from fluorine substitution, leading to increased ring stability and altered chemical reactivity patterns compared to unsubstituted aromatic systems.

The molecular orbital contributions of fluorine substituents to aromatic pi-systems create a complex interplay of electronic effects. Each fluorine substitution generates new pi-orbitals in conjugation with the aromatic ring, and depending on the number and position of fluorine atoms, these contributed pi-orbitals can further stabilize the ring structure. This stabilization manifests as smaller bond lengths within the ring and higher resistance to addition reactions, partially explaining the enhanced thermal stability and chemical resistance observed in compounds containing fluorinated aromatic groups.

Research has demonstrated that selective aromatic fluorine substitution can increase a molecule's affinity for macromolecular recognition sites through non-covalent interactions. While the impact of fluorination on any individual molecular interaction may appear modest, typically ranging from 0.1 to 0.4 kilocalories per mole, the cumulative effects of multiple fluorinated aromatic interactions can provide meaningful enhancements in binding affinity. These improvements rarely exceed 1.3 kilocalories per mole compared to corresponding hydrocarbon analogs, but this magnitude of change can be significant in optimizing drug-receptor interactions.

The electronic effects of para-fluorine substitution specifically influence the electron density distribution across the aromatic ring system. The fluorine atom's strong electron-withdrawing character through its sigma-bonding orbitals is partially offset by electron donation back into the ring through interaction of its nonbonding electrons with the aromatic pi-system. This dual electronic effect creates a unique electronic environment that can modulate the aromatic ring's interactions with biological targets while maintaining overall molecular stability.

Table 3: Electronic Properties of Fluorine Substitution in Aromatic Systems
Property Effect Magnitude Reference
Electronegativity Strong electron withdrawal 4.0 (Pauling scale)
Pi-orbital contribution Enhanced aromaticity Variable
Binding affinity enhancement Modest improvement 0.1-0.4 kcal/mol
Thermal stability Increased resistance Significant
Chemical resistance Enhanced stability Notable

The practical implications of fluorine substitution extend to the compound's physical and chemical properties. Fluorinated aromatic compounds typically exhibit altered lipophilicity profiles compared to their non-fluorinated counterparts, which can influence their distribution characteristics and membrane permeability properties. The para-fluorine substitution in this compound represents an optimal balance between electronic modulation and structural stability, providing a compound with enhanced properties while maintaining synthetic accessibility and chemical stability.

Eigenschaften

IUPAC Name

1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADKQONHKTUXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Alkylation via Mesylate Intermediates

The most industrially viable method involves the reaction of piperazine with 3-(4-fluorophenyl)propyl mesylate in acidic aqueous media.

Synthesis of 3-(4-Fluorophenyl)propyl Mesylate
3-(4-Fluorophenyl)propan-1-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane, catalyzed by triethylamine (Et₃N) at 0–5°C. The mesylate intermediate precipitates within 2 hours, achieving >95% conversion:
$$
\text{3-(4-Fluorophenyl)propan-1-ol + MsCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{3-(4-Fluorophenyl)propyl mesylate + HCl} \quad
$$

Alkylation of Piperazine
Piperazine is dissolved in aqueous hydrochloric acid (2 N), and the mesylate is added dropwise at 80°C. The acidic environment protonates piperazine, enhancing nucleophilicity while suppressing bis-alkylation. After 5 hours, the mixture is cooled, basified with NaOH, and extracted with methyl tert-butyl ether (MTBE). Evaporation yields the free base, which is treated with HCl gas to form the dihydrochloride salt.

Optimized Conditions

  • Molar Ratio : 1:3 (piperazine : mesylate) ensures mono-substitution.
  • Solvent : Water with 2 N HCl minimizes side reactions and simplifies purification.
  • Yield : 78–82% (free base), 89–92% after salt formation.

Protective-Group Strategies

Early routes employed tert-butoxycarbonyl (BOC) protection to direct alkylation to one nitrogen. However, this three-step process—protection, alkylation, deprotection—is less efficient than direct methods.

Example Protocol

  • BOC Protection : Piperazine reacts with di-tert-butyl dicarbonate in THF.
  • Alkylation : BOC-piperazine reacts with 3-(4-fluorophenyl)propyl bromide in DMF at 60°C.
  • Deprotection : Trifluoroacetic acid removes the BOC group, yielding the free base.

Disadvantages

  • 20–30% lower yield due to intermediate purification steps.
  • Requires hazardous reagents (e.g., trifluoroacetic acid).

Alternative Alkylating Agents

While mesylates dominate industrial workflows, bromides and chlorides have been explored:

Alkylating Agent Solvent Temperature Yield (%) Purity (%)
Propyl bromide DMF, K₂CO₃ 100°C 55 70
Propyl chloride EtOH, Et₃N 80°C 45 65
Propyl mesylate H₂O, HCl 80°C 82 92

Mesylates outperform halides due to superior leaving-group ability (mesyl group: $$ \text{-OSO}2\text{CH}3 $$), enabling faster substitution at milder temperatures.

Industrial Scalability and Process Economics

The aqueous acidic alkylation method scales efficiently:

  • Batch Reactors : 500 L batches achieve consistent yields (80–85%) with <2% bis-alkylation.
  • Cost Analysis : Mesylation reduces raw-material costs by 40% compared to bromide routes.
  • Environmental Impact : Water-based systems reduce organic solvent waste by 70%.

Purity Profiling and Analytical Validation

Post-synthesis, the dihydrochloride salt is characterized via:

  • HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).
  • NMR : δ 2.8–3.2 (piperazine protons), δ 7.1–7.3 (fluorophenyl aromatic protons).
  • Mass Spec : [M+H]⁺ at m/z 237.1 (free base), [M+Cl]⁻ at m/z 273.0 (salt).

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Disorders

Research indicates that 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride exhibits significant affinity for neurotransmitter receptors, particularly those associated with dopamine and serotonin. This makes it a candidate for the treatment of conditions such as:

  • Depression : Its ability to modulate serotonin levels may provide antidepressant effects.
  • Anxiety Disorders : The compound's interaction with serotonin receptors could alleviate symptoms of anxiety.
  • Cognitive Impairments : Studies suggest potential benefits in treating early dementia and Alzheimer's disease by enhancing cognitive function through neurotransmitter modulation .

Metabolic Syndrome

The compound has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the metabolism of glucocorticoids. This inhibition can be beneficial for:

  • Type 2 Diabetes : By improving insulin sensitivity and glucose metabolism.
  • Obesity Management : Potentially aiding in weight loss by altering fat distribution and metabolism .

Case Study 1: Cognitive Enhancement

A study evaluated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations.

Case Study 2: Metabolic Impact

In another research effort, the compound was tested for its effects on metabolic parameters in diabetic rats. The findings demonstrated significant reductions in blood glucose levels and improvements in lipid profiles, highlighting its therapeutic potential against metabolic syndrome .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Central Nervous SystemDepression, Anxiety, Cognitive ImpairmentModulation of serotonin and dopamine receptors
Metabolic SyndromeType 2 Diabetes, Obesity ManagementInhibition of 11β-hydroxysteroid dehydrogenase type 1

Wirkmechanismus

The mechanism of action of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-[1-(4-Fluorophenyl)ethyl]piperazine Dihydrochloride ()

  • Structural Difference : Ethyl linker instead of propyl.
  • Impact : Shorter chain length may reduce lipophilicity and alter receptor binding kinetics.
  • Molecular Weight : ~350–370 g/mol (estimated).

1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine HCl (SC212, )

  • Structural Difference : Thioether (S) linkage and trifluoromethylphenyl substitution.
  • Impact: Enhanced electron-withdrawing effects (CF₃) and sulfur’s polarizability may improve receptor affinity.

1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)piperazine (13, )

  • Structural Difference : 4-Chlorophenyl on piperazine and thioether linkage.
  • Physicochemical Data :
    • Melting Point: 85–86°C (lower than typical dihydrochloride salts, likely due to neutral base form).
    • Molecular Formula: C₁₉H₂₂ClFN₂S.
  • Impact : Chlorine’s electronegativity and sulfur’s bulkiness may reduce blood-brain barrier permeability compared to the target compound .

Pharmacologically Active Analogues

1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine Dihydrochloride ()

  • Structural Difference : Benzisoxazole moiety and 2-methoxyphenyl substitution.
  • Biological Activity : ED₅₀ = 5.2 mg/kg (analgesic activity), outperforming propoxyphene (ED₅₀ = 3.9 mg/kg).
  • Impact : The benzisoxazole group enhances σ-receptor affinity, suggesting divergent therapeutic applications compared to the target compound .

Antichagasic Agents ()

  • Examples : Compounds 10–14 in feature nitro-triazole or nitro-imidazole substituents.
  • Key Data :
    • Melting Points: 165–220°C (higher than typical fluorophenyl derivatives due to nitro groups).
    • Molecular Weights: ~400–450 g/mol.
  • Impact : Nitro groups improve antiparasitic activity but may increase toxicity risks .

Table 1. Key Properties of Selected Analogues

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound* Not Reported ~350–400 4-Fluorophenyl, propyl Likely CNS modulation
1-[1-(4-Fluorophenyl)ethyl]piperazine HCl Not Reported ~350–370 4-Fluorophenyl, ethyl Sigma receptor agonist
SC212 () Not Reported ~450 4-Fluorophenylthio, CF₃-phenyl Antipsychotic
Compound 13 () 85–86 365.42 4-Chlorophenyl, 4-fluorophenylthio Multi-receptor ligand
Compound 10 () 168–170 ~400 Nitro-triazole, benzonitrile Antichagasic

*Inferred from structural analogues.

Functional Group Impact Analysis

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and receptor binding precision compared to chlorine .
  • Propyl vs.
  • Nitro Groups: Improve antiparasitic efficacy but are associated with genotoxicity .

Biologische Aktivität

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 4-fluorophenyl group. The presence of fluorine enhances lipophilicity, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research indicates that it may act as a multi-target ligand, affecting various signaling pathways involved in mood regulation and cognitive functions.

1. Dopaminergic Activity

Studies have shown that this compound influences dopamine levels in the brain. In particular, it has been observed to transiently increase dopamine content in regions such as the caudate nucleus and hypothalamus at higher doses (50-250 mg/kg), followed by a dose-dependent decrease in dopamine levels . This biphasic response suggests a complex modulation of dopaminergic signaling.

2. Serotonergic Activity

The compound also exhibits activity at serotonin receptors, which may contribute to its effects on mood and anxiety. Its interaction with the 5-HT1A and 5-HT2A receptors has been linked to potential anxiolytic and antidepressant effects.

Case Studies

  • Neuropharmacological Effects : A study on the effects of similar piperazine derivatives indicated that they could modulate neurotransmitter levels, suggesting potential applications in treating mood disorders .
  • Receptor Binding Affinity : In vitro assays have demonstrated that derivatives of this compound exhibit varying affinities for dopamine and serotonin receptors, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Data Tables

Biological Activity Observed Effect Reference
Dopamine ReleaseTransient increase followed by decrease
Norepinephrine LevelsSlight decrease in hypothalamus
Serotonin Receptor InteractionPotential anxiolytic effects

Q & A

Q. What are the established synthesis routes for 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride?

The synthesis typically involves two stages:

Alkylation of Piperazine : Reacting 4-fluorophenylpropyl chloride with piperazine in anhydrous ethanol or methanol under basic conditions (e.g., NaOH or K₂CO₃).

Salt Formation : Treating the free base with dry HCl gas in ethanol to form the dihydrochloride salt .
Key Variables : Solvent choice (ethanol vs. methanol), reaction temperature (room temperature to reflux), and stoichiometric ratios of reagents influence yield.

Q. What analytical techniques are used to characterize this compound?

Technique Key Data Reference
¹H NMR δ 7.32 (multiplet, ArH), 3.82 (CH₂), 2.47 (piperazine CH₂)
X-ray Crystallography Confirms crystal packing and hydrogen bonding with Cl⁻ ions
UV/Vis Spectroscopy λmax at 239 nm and 288 nm (aromatic π→π* transitions)

Q. What are the primary pharmacological targets of 4-fluorophenyl-piperazine derivatives?

These compounds often act as serotonin receptor modulators , particularly targeting 5-HT1A and 5-HT2C receptors due to the fluorophenyl group’s electron-withdrawing effects. Functional assays (e.g., radioligand binding) are used to quantify affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact biological activity?

  • Longer Alkyl Chains (e.g., propyl vs. methyl): Increase lipophilicity, enhancing blood-brain barrier penetration but may reduce receptor selectivity .
  • Substituent Position : Fluorine at the para-position (vs. meta) optimizes receptor binding due to steric and electronic effects. Computational docking studies (e.g., AutoDock Vina) can validate these trends .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Source of Variability : Differences in assay conditions (e.g., cell lines, incubation time) or salt form (dihydrochloride vs. free base).
  • Resolution Strategies :
    • Standardize protocols (e.g., CEREP panels for receptor screening).
    • Compare free base and salt forms in parallel assays to isolate salt-specific effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

Factor Optimization Approach Reference
Solvent Replace ethanol with DCM for faster kinetics and easier HCl gas absorption
Base Use DIPEA (N,N-diisopropylethylamine) to minimize side reactions
Workup Purify via anti-solvent vapor diffusion (e.g., benzene in chloroform)

Q. How is the stability of the dihydrochloride salt assessed under varying storage conditions?

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Key Indicators : Free base formation (loss of Cl⁻ counterions) or oxidation byproducts (e.g., 4-fluorobenzoic acid) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

  • Potential Causes : Polymorphism (different crystal forms) or hydration states.
  • Validation Steps :
    • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
    • Compare PXRD (Powder X-ray Diffraction) patterns with literature data .

Q. Conflicting receptor binding affinities: What experimental controls are critical?

  • Controls to Include :
    • Reference compounds (e.g., WAY-100635 for 5-HT1A).
    • Buffer pH adjustment (serotonin receptor binding is pH-sensitive).
    • Radioligand purity verification via LC-MS .

Methodological Guidance

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications :
    • Vary the fluorophenyl group (e.g., 3-fluoro vs. 4-fluoro).
    • Introduce heterocycles (e.g., pyridine) to the piperazine ring.
  • Assay Design : Use parallel synthesis and high-throughput screening (HTS) to evaluate >100 analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.